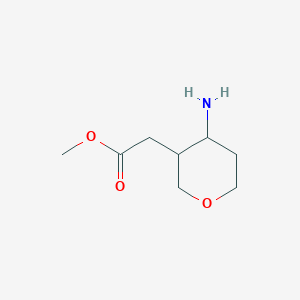

Methyl 2-(4-aminooxan-3-yl)acetate

Description

Significance of Aminosubstituted Cyclic Ether Scaffolds in Organic Chemistry

Saturated cyclic ethers, such as oxane (tetrahydropyran), are pivotal structural motifs in organic chemistry. Their prevalence in a vast array of natural products and biologically active molecules underscores their importance. nih.gov Many FDA-approved therapeutic drugs contain cyclic ether rings, confirming their significance in the development of potential drug molecules. nih.govnih.gov These scaffolds are not merely passive components; they often play a crucial role in defining the three-dimensional shape of a molecule, which in turn governs its biological activity.

The introduction of an amino substituent to the cyclic ether scaffold dramatically increases its chemical and biological potential. These aminosubstituted tetrahydropyrans are key structural units in synthetic pharmaceuticals and agrochemicals. nih.gov A prominent example of their therapeutic relevance is their role as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. google.com Certain aryl amino-tetrahydropyran derivatives have been identified as effective therapies for the treatment of type 2 diabetes, with compounds like alogliptin (B1666894) being notable examples. google.comrsc.org

Furthermore, natural products containing these scaffolds exhibit a wide range of interesting biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov The 4-aminosubstituted six-membered ring is a recurring fragment in various classes of natural products, such as stephadiamine and the notoriously complex tetrodotoxin (B1210768) family of neurotoxins. mdpi.com The inherent value of this structural motif has driven considerable effort toward the development of elegant and efficient methods for the construction of these and related molecules. nih.gov

Overview of the Methyl 2-(4-aminooxan-3-yl)acetate Structure and Related Isomers

This compound is a specific example of the aminosubstituted cyclic ether class. Its structure features a central six-membered oxane (tetrahydropyran) ring. An amino group (-NH2) is attached at the 4-position of the ring, while an acetate (B1210297) methyl ester group (-CH2COOCH3) is attached at the 3-position. This arrangement creates stereocenters, leading to the possibility of multiple stereoisomers.

Positional and Stereoisomeric Variants

The precise placement of the amino and acetate groups on the oxane ring is critical and gives rise to a number of positional isomers, each with unique properties. Furthermore, the substitution pattern on the ring creates chiral centers, resulting in stereoisomers (enantiomers and diastereomers). The complexity and diversity of this molecular family are illustrated by its numerous variants, which are valuable as distinct building blocks in synthetic chemistry.

Examples of these variants include:

Methyl 2-(4-aminooxan-4-yl)acetate : In this isomer, both the amino and the acetate groups are attached to the same carbon atom (C4), creating a quaternary center. A related derivative, N-Fmoc-2-(4-Aminooxan-4-yl)acetic acid, is commercially available. rsc.org

Methyl 2-(3-aminooxan-3-yl)acetate : Here, both substituents are located at the C3 position. mdpi.com

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate : This variant introduces an additional methyl group on the oxane ring at the C2 position, adding another layer of structural diversity. google.com

Methyl 2-(4-aminooxan-2-yl)acetate : This isomer shifts the acetate group to the C2 position of the ring. mdpi.com

Methyl 2-amino-2-(oxan-4-yl)acetate : An isomer where the amino group is on the alpha-carbon of the acetate moiety, which is then attached to the C4 position of the oxane ring. orgsyn.org

Naming Conventions and CAS Registry Designations

Each unique isomer is assigned a systematic IUPAC name and a specific CAS (Chemical Abstracts Service) Registry Number to ensure unambiguous identification. The naming precisely describes the location and, where specified, the stereochemistry of the substituents on the parent oxane ring.

Below is an interactive table detailing the key identifiers for this compound and some of its isomers.

| Compound Name | Molecular Formula | CAS Registry Number |

| This compound | C₈H₁₅NO₃ | 1785049-44-6 |

| Methyl 2-(3-aminooxan-3-yl)acetate | C₈H₁₅NO₃ | Not explicitly found, see PubChem CID 75356322 mdpi.com |

| Methyl 2-(4-amino-2-methyloxan-4-yl)acetate | C₉H₁₇NO₃ | Not explicitly found google.com |

| Methyl 2-(4-aminooxan-2-yl)acetate hydrochloride | C₈H₁₆ClNO₃ | 2253632-00-5 mdpi.com |

| Methyl 2-amino-2-(oxan-4-yl)acetate | C₈H₁₅NO₃ | Not explicitly found, see PubChem CID 24729653 orgsyn.org |

| N-Fmoc-2-(4-aminooxan-4-yl)acetic acid | C₂₃H₂₅NO₅ | 946716-25-2 rsc.org |

| Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride | C₉H₁₈ClNO₃ | 1803570-15-1 |

Historical Development and Early Synthetic Efforts towards Aminooxan Acetates

While specific documentation on the early historical development of this compound is limited, the synthetic strategies for the broader class of aminosubstituted tetrahydropyrans have been a subject of significant research. The impetus for this work has been the recognition of their value as intermediates for complex, biologically active molecules. google.comrsc.org

Modern synthetic chemistry has produced several effective methods for constructing these scaffolds:

Aza-Michael Addition : One established strategy involves a conjugate addition reaction. For instance, a related synthesis of amino-oxetane acetates proceeds via a Horner-Wadsworth-Emmons reaction to create an α,β-unsaturated ester, followed by an aza-Michael addition of an amine to introduce the amino group. mdpi.com This approach offers a reliable way to form the crucial carbon-nitrogen bond.

Catalytic C-H Functionalization : More recent and advanced methods focus on the direct functionalization of C-H bonds, which is a highly efficient and atom-economical approach. A two-step sequence has been developed for highly substituted aminotetrahydropyrans, beginning with a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation, followed by functionalization at the α-position of the amine. google.com This state-of-the-art method allows for the sequential and controlled installation of multiple substituents.

Rearrangement Reactions : The asymmetric amino-Cope rearrangement has also been employed as a key step in novel approaches to chiral tetrahydropyran (B127337) targets, showcasing the utility of classic name reactions in modern synthesis. orgsyn.org

Multi-step Ring Construction : Another strategy involves building the heterocyclic ring from acyclic precursors. A three-step assembly of 4-aminotetrahydropyran-2-ones (a related core structure) has been reported starting from isoxazoline (B3343090) 2-oxides via a key Mukaiyama–Mannich reaction. mdpi.com

These diverse synthetic routes highlight the chemical tractability of the aminooxan scaffold and the ongoing innovation in the field of heterocyclic chemistry.

Scope and Relevance in Contemporary Chemical Research

This compound and its isomers are of significant interest in contemporary chemical research, primarily as versatile building blocks for drug discovery and organic synthesis. mdpi.com Their relevance stems from the proven biological importance of the aminosubstituted tetrahydropyran core. nih.govgoogle.com

The primary application of these compounds is as key intermediates in the synthesis of more complex molecules, particularly pharmaceutical candidates. As noted, the scaffold is central to a class of DPP-4 inhibitors used in diabetes treatment. google.comrsc.org The availability of various positional and stereoisomers of aminooxan acetates allows medicinal chemists to create extensive libraries of diverse compounds for screening in early drug discovery programs. google.com

The development of novel synthetic methods, such as the C-H functionalization strategies, is itself a major area of contemporary research. google.com Using scaffolds like aminooxan acetates to showcase these new reactions underscores their importance as benchmark molecules. The ongoing effort to find more efficient and selective ways to synthesize these structures is a testament to their value and the demand for their availability in the research community.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 2-(4-aminooxan-3-yl)acetate |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |

InChI Key |

FKDZUHPKMZCBCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 4 Aminooxan 3 Yl Acetate and Its Analogs

De Novo Construction of the Oxane Ring System

The de novo synthesis of the oxane ring in Methyl 2-(4-aminooxan-3-yl)acetate involves assembling the six-membered heterocycle from acyclic precursors. This approach offers flexibility in introducing the desired substituents at specific positions.

Cyclization Strategies for Oxane Ring Formation

The formation of the oxane ring is typically achieved through intramolecular cyclization reactions. A common strategy involves the intramolecular Williamson ether synthesis, where an alkoxide nucleophile attacks an alkyl halide within the same molecule to form the ether linkage. For a precursor to this compound, this would likely involve a 6-hydroxy-halo- or 6-hydroxy-sulfonate-ester precursor.

Another powerful method for forming six-membered rings is ring-closing metathesis (RCM), although this is more common for unsaturated rings. However, subsequent reduction can yield the saturated oxane core. Intramolecular hetero-Diels-Alder reactions also provide a convergent route to functionalized dihydropyran systems, which can then be reduced and further elaborated to the target oxane.

More contemporary methods include acid-catalyzed intramolecular cyclization of functionalized amino acid-derived precursors. For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-protected diazoketones derived from α-amino acids has been shown to be an effective metal-free method for synthesizing 1,3-oxazinane-2,5-diones. researchgate.netfrontiersin.org While this produces an oxazinanone, the underlying principle of acid-catalyzed cyclization of an amino acid derivative highlights a potential strategy for forming the core of amino-substituted oxanes.

Introduction of Amino and Acetate (B1210297) Functionalities

The amino and methyl acetate groups can be introduced either before or after the cyclization event. In a convergent synthesis, these functionalities would be incorporated into the acyclic precursor prior to ring formation. For instance, a starting material could be a suitably protected amino acid or amino alcohol derivative that already contains the nitrogen and a precursor to the acetate side chain.

The introduction of an amino group can be achieved through various methods, including the Gabriel synthesis, reductive amination of a ketone, or from an azide (B81097) precursor. The methyl acetate side chain can be installed using standard esterification procedures or via C-C bond-forming reactions, such as the alkylation of an enolate.

A plausible synthetic route could start from a protected amino acid. For example, N-Cbz-protected amino acids can be converted to diazoketones. researchgate.netfrontiersin.org These intermediates can then undergo cyclization. The acetate side chain could be introduced via a Claisen condensation or by alkylation of a suitable precursor.

Synthesis from Pre-formed Oxane Derivatives

An alternative to de novo synthesis is the functionalization of a readily available oxane or tetrahydropyran (B127337) ring. This approach is often more direct if a suitable starting material is commercially available or easily prepared.

Modification of the Oxane Ring through Chemical Transformations

Chemical transformations on a pre-formed oxane ring can be used to introduce the desired functional groups. This can involve the oxidation of an alcohol to a ketone, followed by reductive amination to install the amino group. The introduction of the acetate side chain could be achieved by creating a nucleophilic center on the ring, for example, by deprotonation adjacent to a carbonyl group, and then reacting it with a suitable electrophile like methyl bromoacetate.

The modification of existing heterocycles is a common strategy. For example, the synthesis of pyridoxine-derived bicyclic aminopyridinols involves the manipulation of functional groups on a pre-existing pyridine (B92270) ring. nih.gov This highlights the general principle of modifying a core heterocyclic structure to achieve a desired substitution pattern.

Functionalization at Specific Ring Positions

Achieving regioselectivity in the functionalization of an existing oxane ring is a key challenge. The inherent reactivity of the ring can be exploited, or directing groups can be used to control the position of incoming substituents. For instance, an existing hydroxyl group on the oxane ring can be used to direct metallation to an adjacent position.

The synthesis of various heterocyclic derivatives often relies on the selective functionalization at specific positions. Palladium-catalyzed aminocarbonylation, for example, is a powerful tool for introducing carboxamide functionalities onto aryl and alkenyl halides, demonstrating the precision possible with modern catalytic methods. nih.gov While this specific reaction is for aromatic systems, analogous catalytic approaches for C-H functionalization of saturated heterocycles are an active area of research.

Asymmetric and Stereoselective Synthetic Approaches

The target molecule, this compound, contains at least two stereocenters (at positions 3 and 4 of the oxane ring). Therefore, controlling the relative and absolute stereochemistry is of paramount importance.

Asymmetric synthesis can be achieved in several ways:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a carbohydrate or a chiral amino acid, preserves the stereochemistry in the final product.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acyclic precursor to direct the stereochemical outcome of the cyclization or functionalization steps.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in key bond-forming reactions, such as an asymmetric aldol (B89426) reaction to set up the stereocenters before cyclization, or an asymmetric hydrogenation of an unsaturated precursor.

For example, the synthesis of a related compound, N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, starts from N-(tert-butoxycarbonyl)-L-serine methyl ester, a chiral starting material. orgsyn.org This demonstrates the use of the chiral pool to construct a stereochemically defined building block. Similar strategies could be envisioned for the synthesis of this compound, where a chiral amino acid or a carbohydrate derivative serves as the stereochemical template.

A hypothetical stereoselective synthesis could involve an organocatalyzed asymmetric Michael addition to set the stereocenter at the 3-position, followed by a diastereoselective reduction of a ketone at the 4-position to install the amino group with the desired relative stereochemistry.

Chiral Auxiliaries and Reagents in Stereocontrol

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds, making it a frequent choice in the development of pharmaceutical agents. wikipedia.org The auxiliary guides the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The development of chiral auxiliaries began with pioneering work by E.J. Corey in 1975 using 8-phenylmenthol and by Barry Trost in 1980 with mandelic acid. wikipedia.org Over the years, a variety of auxiliaries have been developed, each with specific applications. For a synthesis targeting the amino-acetate functionality, auxiliaries like Evans oxazolidinones or pseudoephedrine amides are particularly relevant for controlling the stereochemistry of alkylation reactions that form the crucial carbon-carbon bond.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Developer(s) | Typical Application(s) |

| 8-Phenylmenthol | E.J. Corey | Asymmetric conjugate additions, ene reactions |

| Mandelic Acid | B. Trost | Asymmetric alkylations |

| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell | Asymmetric ene reactions |

| Oxazolidinones (Evans Auxiliaries) | D. A. Evans | Stereoselective aldol reactions, alkylations, acylations |

| Camphorsultam | W. Oppolzer | Asymmetric Diels-Alder reactions, alkylations, aldol reactions |

| Pseudoephedrine | A. G. Myers | Asymmetric alkylation of glycine (B1666218) enolates to produce α-amino acids |

In the context of synthesizing the target molecule, a chiral auxiliary could be attached to the acetate moiety. The resulting chiral enolate would then react with a suitable oxane-based electrophile. The steric hindrance provided by the auxiliary would direct the alkylation to create the desired stereocenter at the carbon adjacent to the ester. The diastereoselectivity of such alkylation steps can be highly dependent on the reaction conditions, including the choice of solvent (often tetrahydrofuran (B95107), THF) and the presence of additives like lithium chloride. wikipedia.org

Diastereoselective Synthesis of Aminooxan Acetates

Diastereoselective synthesis aims to preferentially create one diastereomer over all others. For a molecule like this compound, with stereocenters at positions C3 and C4 of the oxane ring, controlling the relative orientation of the amino and acetate groups (i.e., syn or anti) is critical.

Methodologies for achieving diastereoselectivity in similar structures often involve cascade or domino reactions where multiple bonds are formed in a single sequence with high stereocontrol. A cascade Michael-aldol reaction, for instance, can be used to construct highly functionalized cyclic systems. beilstein-journals.org In a potential synthesis, a Michael addition could form the oxane ring, followed by a reaction that introduces the second substituent with a defined spatial relationship to the first.

An improved four-step approach has been described for the stereoselective synthesis of long-chain anti-2-amino-3-alkanols, which are structurally related to the target's core functionality. nih.gov This method achieves excellent diastereoselectivities and has been used to synthesize several bioactive compounds. nih.gov Such substrate-controlled reactions, where the existing stereocenter(s) on the starting material direct the stereochemical outcome of subsequent transformations, are fundamental to diastereoselective synthesis.

Enantioselective Catalysis in Oxane Ring Functionalization

Enantioselective catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product, favoring one enantiomer over the other. This approach avoids the use of stoichiometric chiral auxiliaries. The functionalization of existing oxane rings or the construction of the ring itself can be achieved enantioselectively.

One powerful strategy is the catalytic asymmetric synthesis of substituted oxetanes (four-membered rings), which can serve as precursors to larger oxane rings. nih.gov Methodologies for the direct conversion of sp³ alcohols into oxetanes under mild conditions have been developed, which can even be applied in late-stage functionalization of complex molecules. nih.gov

Furthermore, enantioselective functionalization can occur through the ring-opening of strained cyclic systems. researchgate.net The merger of photoredox catalysis with transition metal catalysts, known as metallaphotoredox catalysis, has enabled novel asymmetric transformations that are not easily accessible through single catalytic systems. researchgate.net For instance, the combination of copper and photoredox catalysis has been used for the radical-mediated C-C bond cleavage of five-membered cycloketone oximes, allowing for enantioselective cyanation. researchgate.net Such strategies could be adapted for the asymmetric functionalization of oxane precursors.

Catalytic Strategies in this compound Synthesis

Catalysis provides efficient and selective pathways for constructing complex organic molecules. Both transition-metal catalysis and organocatalysis offer powerful tools for key bond-forming steps, while green chemistry principles guide the development of more sustainable synthetic routes. mdpi.commdpi.com

Transition-Metal-Catalyzed Reactions

Transition metals are widely used to catalyze a vast range of organic transformations, including cross-coupling reactions, C-H functionalization, and cycloisomerizations. mdpi.comnih.gov Metals such as palladium, rhodium, copper, and gold are particularly prominent. mdpi.comnih.govnih.gov

Palladium (Pd): Pd-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions are cornerstones of modern synthesis for forming C-C bonds. mdpi.com Direct C-H functionalization, such as the direct olefination at the C4 position of tryptophan derivatives, has been achieved using palladium catalysis, demonstrating its utility in functionalizing specific positions on heterocyclic rings. mdpi.com

Rhodium (Rh): Rhodium catalysts, such as [RhCp*Cl₂]₂, are effective for the direct C-H alkenylation of indole (B1671886) derivatives. mdpi.com

Gold (Au) and Copper (Cu): Gold and copper catalysts are often used in cycloisomerization reactions to form heterocyclic rings like furans from acyclic precursors. nih.gov These metals can activate alkynes or allenes toward nucleophilic attack, triggering a cyclization cascade. For instance, Au(I)-catalyzed cycloisomerization of acyl alkynyl cyclopropanes can generate annulated furans. nih.gov

These catalytic systems could be employed either to construct the oxane ring itself or to append the amino and acetate functional groups onto a pre-existing ring scaffold.

Table 2: Examples of Relevant Transition-Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Application | Reference |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | C-C bond formation between indole and vinyl bromide | mdpi.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Alkenylation | C4-functionalization of unprotected indoles | mdpi.com |

| Au(I) or Cu(II) | Cycloisomerization/Annulation | Synthesis of furan (B31954) derivatives from alkynyl ketones | nih.gov |

| Gold Catalysts | Enantioselective C-H Functionalization | Construction of chiral molecular complexity | nih.gov |

Organocatalytic Methodologies

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. uni-giessen.de This field has grown exponentially, providing a complementary approach to metal-based catalysis. researchgate.net Key classes of organocatalysts include those based on thioureas, cinchona alkaloids, and imidazolidinones. uni-giessen.deresearchgate.net

Organocatalysts function through various activation modes, such as forming iminium or enamine intermediates. MacMillan's imidazolidinone catalysts, for example, are well-known for activating α,β-unsaturated aldehydes toward nucleophilic attack. nih.gov Cinchona alkaloids are effective in catalyzing enantioselective additions to Morita-Baylis-Hillman (MBH) carbonates. researchgate.net Thiourea-based catalysts are capable of hydrogen bonding and can activate electrophiles in reactions like Diels-Alder and epoxide openings. uni-giessen.de

A potential organocatalytic route to the target molecule could involve a Michael addition of an acetate equivalent to an α,β-unsaturated oxane precursor, catalyzed by a chiral organocatalyst to set the stereochemistry.

Green Catalytic Approaches in Synthetic Pathways

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net This framework is crucial for developing sustainable synthetic methodologies. Key principles include the use of benign solvents, heterogeneous catalysts, energy-efficient conditions (e.g., microwave or ultrasound), and maximizing atom economy. mdpi.comresearchgate.net

The choice of solvent is critical. Traditional volatile organic solvents are often being replaced by "green" alternatives that are safer, derived from renewable resources, and less environmentally damaging. researchgate.net

Table 3: Examples of Green Solvents in Organic Synthesis

| Solvent | Source/Type | Key Properties |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point than THF, forms no peroxides, limited water miscibility |

| Cyclopentyl methyl ether (CPME) | Synthetic | High boiling point, low water miscibility, stable to acids/bases |

| Ionic Liquids (e.g., [BMIM]Cl) | Synthetic salts | Low vapor pressure, tunable properties, potential for catalyst recycling |

| Deep Eutectic Solvents (DESs) | Mixture of solids | Biodegradable, low cost, non-flammable |

In addition to solvents, catalytic choices impact the "greenness" of a synthesis. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are easily separated and recycled, reducing waste. mdpi.com An innovative pathway for synthesizing acyl furans via the cross-ketonization of methyl 2-furoate and acetic acid over a solid ZrO₂ catalyst highlights a green, continuous-flow gas-phase approach that avoids traditional liquid-phase batch processing. rsc.org Such principles could be applied to develop a more sustainable synthesis for this compound.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, represent a highly efficient strategy for the synthesis of complex molecular architectures. preprints.orgnih.gov The application of MCRs to the synthesis of the this compound scaffold and its analogs offers a convergent and atom-economical approach. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the substituted oxane ring system. A hypothetical approach could involve a variation of the Ugi or Passerini reactions, which are powerful for generating molecular diversity. preprints.orgnih.gov For instance, a Passerini-type reaction could hypothetically involve an isocyanide, a carboxylic acid, and an oxo-compound to build a key intermediate, which could then be further elaborated to the target molecule.

Another plausible MCR strategy is an intramolecular hetero-Diels-Alder reaction. In this approach, a diene and a dienophile containing the requisite functionalities could be generated in situ and undergo cyclization to form the oxane ring with the desired substituents. The versatility of MCRs allows for the rapid generation of a library of analogs by systematically varying the starting components.

To illustrate the general utility of MCRs in synthesizing heterocyclic compounds, the following table summarizes some well-known MCRs and their typical products.

| Multicomponent Reaction | Reactants | Typical Product | Key Advantages |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | High convergence, access to peptide-like structures nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Atom economical, mild reaction conditions researchgate.net |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Access to medicinally relevant heterocycles |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | Straightforward access to a privileged scaffold nih.gov |

Synthetic Challenges and Process Optimization

A significant hurdle is the control of diastereoselectivity. The relative stereochemistry of the amino and acetate substituents on the oxane ring is crucial for the biological activity of the final compound. The formation of the desired cis or trans isomer can be influenced by the choice of reaction conditions, catalyst, and the nature of the protecting groups on the starting materials. For instance, in a cyclization step, the conformational bias of the acyclic precursor can dictate the stereochemical outcome.

Another challenge is the inherent ring strain of the oxane ring, which can make ring-closure reactions kinetically and thermodynamically challenging. acs.org The Williamson ether synthesis, a classical method for forming ethers, can be employed for the cyclization step, but often requires carefully chosen substrates and reaction conditions to achieve good yields. acs.org

Process optimization is therefore critical to developing a viable synthetic route. This involves a systematic study of various reaction parameters to improve yield, purity, and stereoselectivity. Key areas of optimization include:

Catalyst Screening: For transition-metal-catalyzed cross-coupling or cyclization reactions, the choice of ligand and metal precursor can have a profound impact on the reaction's efficiency and selectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the stereochemical outcome.

Temperature and Concentration Control: These parameters can be fine-tuned to minimize side reactions and favor the formation of the desired product.

Protecting Group Strategy: The judicious choice of protecting groups for the amine and carboxylic acid functionalities is essential to ensure compatibility with the reaction conditions and to allow for selective deprotection at the final stages of the synthesis.

A summary of potential synthetic challenges and corresponding optimization strategies is presented in the table below.

| Synthetic Challenge | Potential Optimization Strategies |

| Low Diastereoselectivity | Substrate control (e.g., using chiral auxiliaries), catalyst control (e.g., using chiral catalysts), optimization of reaction temperature and solvent. |

| Inefficient Ring Closure | Use of high-yielding cyclization methods (e.g., intramolecular Williamson ether synthesis, ring-closing metathesis), optimization of reaction conditions (e.g., high dilution to favor intramolecular reaction). acs.org |

| Side Product Formation | Fine-tuning of reaction parameters (temperature, concentration, stoichiometry), use of more selective reagents. |

| Poor Overall Yield | Improving the efficiency of individual steps, developing a more convergent synthetic route (e.g., using MCRs). |

Chemical Reactivity and Transformation Pathways of Methyl 2 4 Aminooxan 3 Yl Acetate

Reactions Involving the Amino Group

The primary amino group in Methyl 2-(4-aminooxan-3-yl)acetate is a key reactive center due to the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties. chemguide.co.uklibretexts.orgbyjus.com

Nucleophilic Reactivity of the Amino Functionality

The nitrogen atom in the primary amine possesses a lone pair of electrons, rendering it an effective nucleophile. chemguide.co.uklibretexts.org This allows it to attack electron-deficient centers, initiating a variety of chemical reactions. The nucleophilicity of primary amines is generally greater than that of corresponding alcohols because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. fiveable.me However, the reactivity can be influenced by steric hindrance around the amino group. fiveable.me In the case of this compound, the amino group is attached to a cyclic ether (oxane) ring, and its accessibility to electrophiles will be a determining factor in reaction rates.

Formation of Amine Derivatives (e.g., imines, amides)

The primary amine of this compound can be readily converted into various derivatives, most notably imines and amides.

Imines , or Schiff bases, are formed through the reaction of the primary amine with aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.comlumenlearning.com The reaction is reversible and is often driven to completion by removing the water formed. libretexts.orgyoutube.com

Amides are synthesized by reacting the amine with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgpearson.com This reaction, known as acylation, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). orgoreview.comlibretexts.org The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.orgorgoreview.com

| Derivative | Reagent Type | General Product |

| Imine | Aldehyde or Ketone | R-C=N-R' |

| Amide | Acyl Chloride or Acid Anhydride | R-C(=O)NH-R' |

Interactive Data Table: Select a derivative to see the corresponding reagent type and general product structure.

Alkylation and Acylation Reactions

Alkylation involves the reaction of the amino group with alkyl halides. As a nucleophile, the amine attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction (SN2). libretexts.orgwikipedia.org A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. jove.comlibretexts.orgchemguide.co.uk Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing protecting groups. jove.comrsc.org

Acylation , as mentioned previously, is the reaction with acyl chlorides or anhydrides to form amides. byjus.comlibretexts.org Unlike alkylation, acylation is generally not prone to overreaction. The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, thus deactivating it towards further acylation. libretexts.orgorgoreview.com This makes acylation a highly efficient and controllable reaction for modifying primary amines. ias.ac.infishersci.it

| Reaction Type | Reagent | Expected Product(s) | Key Features |

| Alkylation | Alkyl Halide (R-X) | Mono-, di-, and tri-alkylated amines, Quaternary ammonium salt | Prone to over-alkylation. wikipedia.org |

| Acylation | Acyl Chloride (R-COCl) | N-acylated amine (Amide) | Generally stops cleanly after mono-acylation. orgoreview.com |

Interactive Data Table: Compare the features of alkylation and acylation reactions.

Reactions Involving the Ester Moiety

The methyl ester group in this compound features an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. Key transformations of the ester group include hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that is generally more efficient. The ester is treated with a strong base, such as sodium hydroxide (B78521). The nucleophilic hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and an alcohol. The final step, an acid-base reaction between the carboxylic acid and the base, renders the process irreversible. chemistrysteps.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) would yield the corresponding ethyl ester and methanol (B129727). This equilibrium-driven reaction is typically pushed towards the desired product by using the new alcohol as the solvent. masterorganicchemistry.com Various catalysts, including zinc clusters and scandium(III) triflate, have been shown to be effective for this transformation under mild conditions. organic-chemistry.orgacs.org

| Reaction | Catalyst | Products | Reversibility |

| Acidic Hydrolysis | H⁺ | Carboxylic Acid + Alcohol | Reversible chemguide.co.uk |

| Basic Hydrolysis | OH⁻ | Carboxylate Salt + Alcohol | Irreversible chemistrysteps.com |

| Transesterification | H⁺ or RO⁻ | New Ester + New Alcohol | Reversible masterorganicchemistry.com |

Interactive Data Table: Explore the conditions and outcomes of ester reactions.

Reduction to Alcohol and Further Derivatization

The methyl ester can be reduced to a primary alcohol, 2-(4-aminooxan-3-yl)ethanol. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. masterorganicchemistry.comlibretexts.orgbyjus.comlumenlearning.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. lumenlearning.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.orgcommonorganicchemistry.com However, its reactivity can be enhanced by using it in combination with certain additives or solvents, such as methanol or in the presence of catalysts like cerium(III) chloride, allowing for the reduction of methyl esters to alcohols. tandfonline.comias.ac.intandfonline.comresearchgate.net

The resulting primary alcohol, 2-(4-aminooxan-3-yl)ethanol, is itself a versatile functional group that can undergo further derivatization . Common reactions for primary alcohols include:

Esterification: Reaction with acyl chlorides or carboxylic acids to form a new ester. libretexts.orgsciepub.com

Oxidation: Conversion to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.govnih.gov

Ether formation: For example, through the Williamson ether synthesis.

These subsequent transformations further highlight the synthetic utility of the initial ester reduction product. researchgate.net

Condensation Reactions of the Acetate (B1210297) Ester

The acetate ester functionality in this compound is a versatile handle for carbon-carbon bond formation through various condensation reactions. The presence of alpha-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate, which can act as a nucleophile.

One of the primary condensation reactions for esters is the Claisen condensation . libretexts.org In this reaction, two ester molecules react in the presence of a strong base to form a β-keto ester. libretexts.org For this compound, an intramolecular Claisen-type condensation is unlikely due to the ring strain it would create. However, a crossed Claisen condensation with another ester that lacks alpha-hydrogens (to prevent self-condensation of the reaction partner) could be employed to introduce a variety of acyl groups. libretexts.org The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (in this case, methoxide) is typically used to avoid transesterification. libretexts.org

The enolate generated from the acetate ester can also participate in other condensation reactions, such as the Dieckmann condensation if a suitable electrophilic site is present within the same molecule, leading to the formation of a new ring. libretexts.org However, for the title compound, this would require prior modification. More relevant are intermolecular reactions with various electrophiles. For instance, the enolate can react with aldehydes or ketones in an aldol-type condensation to yield β-hydroxy esters, which can be subsequently dehydrated to α,β-unsaturated esters.

Furthermore, the principles of the Gabriel synthesis and malonic ester synthesis can be adapted to highlight the reactivity of the acetate portion. In these syntheses, a carbanion is generated alpha to two carbonyl groups, which is then alkylated. youtube.comyoutube.comyoutube.com While our title compound has only one activating carbonyl group, the fundamental reactivity of the alpha-carbon remains a key site for functionalization.

A summary of potential condensation reactions is presented below:

| Reaction Type | Reactant | Product Type |

| Crossed Claisen Condensation | Ester without α-hydrogens | β-keto ester |

| Aldol-type Condensation | Aldehyde or Ketone | β-hydroxy ester |

Transformations of the Oxane Ring System

The oxane (tetrahydropyran) ring is a common scaffold in many natural products and pharmaceuticals, and its transformation reactions are well-documented. nih.gov

Direct functionalization of the oxane ring through C-H activation represents a modern and efficient strategy for introducing new substituents. youtube.comyoutube.com This approach avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, or ruthenium, is often employed to achieve selective C-H bond cleavage and subsequent functionalization. rsc.orgnih.gov

For this compound, the presence of the amino group can act as a directing group, guiding the metal catalyst to a specific C-H bond. youtube.com This can lead to regioselective arylation, alkenylation, or other coupling reactions at positions ortho to the amino substituent. organic-chemistry.org The reaction typically involves the formation of a metallacyclic intermediate, which then undergoes reductive elimination to furnish the functionalized product. youtube.com For instance, palladium-catalyzed C-H activation has been successfully used for the direct arylation and alkenylation of oxazoles, demonstrating the feasibility of such transformations on heterocyclic systems. organic-chemistry.org

The tetrahydropyran (B127337) ring can undergo ring-opening reactions under various conditions. Acid-catalyzed ring opening can occur, particularly if the molecule is heated in the presence of a strong acid, leading to the formation of a diol or other linear structures. Reductive cleavage can also be achieved using specific reagents. For example, the oxidative ring-opening of tetrahydrofuran (a related cyclic ether) has been observed in the presence of a diiron complex, yielding a linear ester product. nih.gov

Ring-contraction and ring-expansion reactions offer pathways to other heterocyclic systems. wikipedia.orgetsu.edu For instance, a Favorskii-type rearrangement could potentially be induced if a suitable leaving group is introduced on the carbon alpha to the ring oxygen. Photochemical rearrangements are another avenue for ring-expansion, as demonstrated by the light-mediated expansion of oxetanes to tetrahydrofurans. nih.govrsc.org The Demyanov rearrangement , involving the diazotization of an exocyclic amine, can lead to either ring expansion or contraction, depending on the stability of the resulting carbocation intermediates. wikipedia.org

| Transformation | General Approach | Potential Outcome |

| Ring-Opening | Acid/Heat or Reductive Cleavage | Linear diol or ester derivatives |

| Ring-Contraction | Favorskii-type Rearrangement | Substituted cyclopentane (B165970) derivatives |

| Ring-Expansion | Photochemical Rearrangement | Substituted cycloheptane (B1346806) derivatives |

The oxidation of the tetrahydropyran ring can lead to various products depending on the reagents and reaction conditions. Oxidation at the carbon atoms adjacent to the ring oxygen (the α-positions) is often favored. researchgate.net This can lead to the formation of lactones or hemiacetals. For instance, the oxidation of tetrahydropyran itself can yield products like 2-hydroperoxytetrahydrofuran. nih.gov

Reduction of the tetrahydropyran ring is less common, as it is already a saturated system. However, if unsaturation were to be introduced into the ring, for example, through an elimination reaction, then catalytic hydrogenation could be employed to restore the saturated oxane ring.

Stereochemical Implications in Chemical Transformations

This compound possesses at least two stereocenters (at C3 and C4 of the oxane ring). Any chemical transformation involving these centers or the creation of new stereocenters must consider the stereochemical outcome.

Reactions occurring at the chiral centers C3 and C4 can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, an SN2 reaction at C4, where the amino group is displaced by a nucleophile, would proceed with inversion of configuration. Conversely, reactions that proceed through a double inversion mechanism or involve the formation of a planar intermediate (like a carbocation) might lead to a mixture of stereoisomers or retention of the original stereochemistry.

The stereochemical outcome of reactions on tetrahydropyran rings is often highly dependent on the specific reagents and reaction conditions used. For instance, in the synthesis of substituted tetrahydropyrans, the choice of catalyst and substrate geometry can lead to excellent diastereoselectivity. organic-chemistry.org Gold-catalyzed cyclization of chiral diols to form tetrahydropyrans has been shown to be highly stereoselective, with the stereochemistry of the starting material dictating the configuration of the product. organic-chemistry.org Similarly, stereoselective reductions of tetrahydropyran-4-ones can be achieved with high predictability based on the conformational preferences of the ring. nih.gov

Diastereoselectivity in the Formation of this compound: An Analysis of Synthetic Pathways

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, particularly in the preparation of biologically relevant molecules. The diastereoselectivity in the formation of substituted cyclic compounds, such as this compound, is governed by a complex interplay of steric and electronic factors. While specific research detailing the diastereoselective synthesis of this compound is not extensively documented in publicly available literature, the principles of stereoselective synthesis of related structures, such as vicinal amino alcohols and substituted tetrahydrofurans, can provide a foundational understanding of the potential transformation pathways and their stereochemical control.

The synthesis of molecules with a 3,4-substituted oxolane ring often involves cyclization reactions or the functionalization of a pre-existing tetrahydrofuran core. The relative stereochemistry of the amino and acetate substituents in this compound would be determined by the facial selectivity of the key bond-forming steps.

One potential synthetic approach could involve the diastereoselective addition of a nucleophile to a chiral precursor containing the oxolane ring. For instance, the reduction of a ketone or the opening of an epoxide on a suitably substituted tetrahydrofuran derivative can lead to the formation of vicinal amino alcohols, which are precursors to the target molecule. The diastereoselectivity of such reactions is often influenced by the directing effects of existing stereocenters and the nature of the reagents used.

Another strategy could be a tandem reaction sequence, such as a Mukaiyama aldol-lactonization cascade, which has been shown to produce substituted tetrahydrofurans with high diastereoselectivity. nih.gov Although not applied to the specific target molecule, this methodology demonstrates how a sequence of reactions can establish multiple stereocenters in a controlled manner, leading to a specific diastereomer. nih.gov

The synthesis of related γ-hydroxy-α-amino acid derivatives has also been achieved with good diastereoselectivity through various catalytic methods. acs.orgnih.gov These approaches, while not directly involving a tetrahydrofuran ring, highlight the strategies available for controlling the stereochemistry of adjacent amino and hydroxyl (or carboxyl) groups, which is analogous to the substitution pattern in this compound.

Without specific experimental data on the synthesis of this compound, a quantitative analysis of diastereoselectivity in its formation remains speculative. However, based on analogous systems, it is anticipated that the choice of synthetic route, catalyst, and reaction conditions would play a pivotal role in determining the ratio of diastereomers produced. Future research in this area would be necessary to elucidate the specific factors that govern the stereochemical outcome of reactions leading to this particular compound.

Mechanistic Investigations of Reactions Involving Methyl 2 4 Aminooxan 3 Yl Acetate

Kinetic Studies of Reaction Pathways

No specific kinetic studies on reactions involving Methyl 2-(4-aminooxan-3-yl)acetate have been identified in the public domain.

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how reaction rates respond to changes in concentration, temperature, and other variables. For a compound like this compound, kinetic analyses of its potential reactions, such as N-acylation, alkylation, or ring-opening, would be crucial for elucidating the sequence of bond-forming and bond-breaking events.

By systematically varying the concentrations of reactants and catalysts, researchers can determine the rate law for a reaction. This mathematical expression reveals which species are involved in the rate-determining step of the reaction. For instance, a reaction's rate might be found to be first-order with respect to this compound and first-order with respect to an electrophile, suggesting a bimolecular rate-determining step. In contrast, a rate that is independent of the electrophile's concentration might indicate a unimolecular process where a reactive intermediate of the aminooxane derivative is formed first.

Temperature-dependence studies, governed by the Arrhenius equation, allow for the determination of activation parameters like activation energy (Ea), which provides insight into the energy barrier of the reaction. Such data is invaluable for comparing different potential pathways and for optimizing reaction conditions.

Table 1: Hypothetical Kinetic Data for a Reaction of an Aminooxane Derivative

This table illustrates the type of data that would be collected in a kinetic study to determine a reaction's rate law. The reaction shown is a hypothetical N-alkylation.

| Experiment | Initial [Aminooxane Derivative] (mol/L) | Initial [Alkyl Halide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This data is illustrative and does not represent actual experimental results for this compound.

Identification and Characterization of Reaction Intermediates

No specific research identifying or characterizing reaction intermediates for this compound has been found.

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization provide direct evidence for a proposed reaction pathway. Given the structure of this compound, with its primary amine, ester, and cyclic ether functionalities, a variety of intermediates could be postulated in its transformations.

For example, in acid-catalyzed reactions, a likely intermediate would be the corresponding ammonium (B1175870) ion, formed by protonation of the amino group. In base-catalyzed reactions, an amide or enolate could be formed. Spectroscopic techniques are the primary tools for identifying these fleeting species. Low-temperature NMR spectroscopy can sometimes allow for the direct observation of less stable intermediates. Mass spectrometry, particularly electrospray ionization (ESI-MS), is also a powerful tool for detecting charged intermediates in a reaction mixture. organic-chemistry.org Trapping experiments, where a reactive species is added to intercept and form a stable, characterizable product with the intermediate, also provide indirect evidence of its existence.

Elucidation of Catalytic Cycles in Transformations

No specific catalytic cycles involving the transformation of this compound have been detailed in the available literature.

Many complex organic transformations are made possible through the use of catalysts that open up low-energy reaction pathways. A catalytic cycle is a closed loop of reactions where the catalyst is regenerated at the end of each cycle. For a molecule like this compound, catalytic processes could be employed for a range of transformations, including cross-coupling reactions or asymmetric synthesis.

Elucidating a catalytic cycle involves identifying all the intermediates in the cycle and understanding the elementary steps that connect them (e.g., oxidative addition, reductive elimination, migratory insertion). This is often a complex undertaking that combines kinetic studies, the isolation and characterization of key intermediates, and computational modeling. For example, in a hypothetical palladium-catalyzed arylation of the amino group, key intermediates would likely include palladium(0) and palladium(II) species, and the cycle would involve steps of oxidative addition of an aryl halide, coordination of the amine, deprotonation, and C-N bond-forming reductive elimination to release the product and regenerate the Pd(0) catalyst. rsc.org

Isotopic Labeling Studies for Mechanistic Insights (e.g., Deuterium (B1214612) labeling)

There are no published isotopic labeling studies specifically utilizing this compound.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction and for probing the nature of transition states. acs.org By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can follow the labeled atom or group of atoms. Furthermore, because a C-D bond is stronger than a C-H bond, its cleavage is slower. This phenomenon, known as the kinetic isotope effect (KIE), can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction. rsc.org

For a molecule like this compound, deuterium labeling could be used to investigate a variety of potential reactions. For example, to determine if a C-H bond adjacent to the nitrogen is cleaved in a rate-limiting oxidation reaction, one could synthesize the appropriately deuterated isotopologue and compare its reaction rate to the non-deuterated compound. A significant KIE would support a mechanism involving C-H bond cleavage in the transition state. Such studies provide nuanced details about reaction mechanisms that are often inaccessible by other means. researchgate.net

Table 2: Illustrative Data from a Hypothetical Deuterium Labeling Experiment

This table shows the type of data expected from a kinetic isotope effect study.

| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Unlabeled Substrate (C-H) | 2.4 x 10⁻³ | \multirow{2}{*}{6.2} |

| Deuterated Substrate (C-D) | 3.9 x 10⁻⁴ |

This data is illustrative and does not represent actual experimental results for this compound.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 4 Aminooxan 3 Yl Acetate

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure and its constituent functional groups. For Methyl 2-(4-aminooxan-3-yl)acetate, these methods would provide critical information about its key structural features: the ester, the amine, and the oxane ring system.

In an IR spectrum of this compound, one would expect to observe characteristic absorption bands. The carbonyl (C=O) stretch of the methyl ester group would typically appear as a strong, sharp band in the region of 1735-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester and the oxane ring would be expected in the 1000-1300 cm⁻¹ fingerprint region. The N-H stretching vibrations of the primary amine group would manifest as one or two bands (for symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ range, while the N-H bending (scissoring) vibration would likely be observed around 1590-1650 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. While the polar carbonyl group would show a weak Raman signal, the C-C and C-O bonds of the oxane ring skeleton would be expected to produce more prominent signals. The symmetric vibrations of the molecule are often more Raman active.

A detailed analysis of the vibrational spectra would allow for the unequivocal confirmation of the compound's functional groups. However, specific experimental data and detailed peak assignments for this compound are not available in the reviewed scientific literature.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Technique |

|---|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium-Weak | IR, Raman |

| Amine (N-H) | Bending (Scissoring) | 1590-1650 | Medium | IR |

| Ester (C=O) | Stretch | 1735-1750 | Strong | IR |

| Ester & Oxane (C-O) | Stretch | 1000-1300 | Strong-Medium | IR |

| Alkyl (C-H) | Stretch | 2850-3000 | Medium | IR, Raman |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, offering a complete picture of the molecule's conformation in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would be invaluable. It would confirm the connectivity of the atoms, establishing the 2-(4-aminooxan-3-yl)acetate structure. Furthermore, it would reveal the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the amino and methyl acetate (B1210297) substituents. If the compound crystallizes in a chiral space group, the analysis can also determine the absolute stereochemistry of the two chiral centers at positions 3 and 4 of the oxane ring.

The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates for each atom in the asymmetric unit. From these coordinates, all intramolecular distances and angles can be calculated with high precision.

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. Therefore, specific crystallographic parameters cannot be presented.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | Sum formula of the molecule | C₇H₁₃NO₃ |

| Formula Weight | Molecular weight of the compound | 159.18 g/mol |

| Crystal System | The crystal family (e.g., Monoclinic) | Data not available |

| Space Group | The symmetry group of the crystal | Data not available |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Data not available |

| Volume (V) | Volume of the unit cell (ų) | Data not available |

| Z | Number of molecules per unit cell | Data not available |

| Density (calculated) | Calculated density of the crystal (g/cm³) | Data not available |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

This compound possesses at least two stereocenters (at the C3 and C4 positions of the oxane ring), meaning it can exist as multiple stereoisomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for studying these chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

A non-racemic sample of a specific enantiomer or diastereomer of this compound would be expected to produce a characteristic CD spectrum. The sign (positive or negative) and magnitude of the CD signals (measured as molar ellipticity, [θ]) are highly sensitive to the molecule's three-dimensional structure and absolute configuration. The electronic transitions of the carbonyl chromophore in the ester group and potentially the amine group would likely give rise to distinct Cotton effects in the CD spectrum.

By comparing the experimental CD spectrum of a synthesized sample to that predicted by quantum chemical calculations for a known absolute configuration, one could assign the stereochemistry of the molecule. Furthermore, CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample, as the signal intensity is directly proportional to the concentration difference between the two enantiomers.

As with the other analytical methods, no published chiroptical or circular dichroism data for this compound could be located in the scientific literature.

Table 3: Expected Chiroptical Data Parameters for this compound

| Parameter | Description | Expected Wavelength Region (nm) | Value |

|---|---|---|---|

| Cotton Effect 1 (n→π*) | Associated with the carbonyl chromophore | ~210-240 | Data not available |

| Cotton Effect 2 (π→π*) | Associated with the carbonyl chromophore | ~190-210 | Data not available |

| Molar Ellipticity [θ] | Signal intensity at a specific wavelength | - | Data not available |

Computational Chemistry Approaches to Methyl 2 4 Aminooxan 3 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and electron density, from which a wide range of molecular properties can be derived. For Methyl 2-(4-aminooxan-3-yl)acetate, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate the distribution of electrons within this compound. acs.orgnih.gov A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. vjol.info.vnresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amino group, while the LUMO is likely centered around the ester carbonyl group.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.75 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.14 | Indicator of chemical reactivity and kinetic stability. vjol.info.vn |

Conformation Analysis and Energetics

The flexibility of the oxane ring and the rotatable bonds of the acetate (B1210297) side chain mean that this compound can exist in multiple conformations. DFT calculations are essential for identifying the stable conformers and determining their relative energies. researchgate.net The oxane ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted tetrahydropyrans, the chair conformation is typically the most stable. researchgate.net

The orientation of the amino and methyl acetate substituents (axial vs. equatorial) on the oxane ring gives rise to different diastereomers, each with a unique energy profile. Computational studies on similar amino-substituted heterocycles have shown that the relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects. beilstein-archives.org A potential energy surface scan can be performed by systematically rotating the key dihedral angles to map out the conformational space and locate the global minimum energy structure.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair (Equatorial-Equatorial) | 0.00 | Global minimum energy conformation. |

| Chair (Axial-Equatorial) | 2.5 | Higher energy due to 1,3-diaxial interactions. |

| Chair (Equatorial-Axial) | 3.1 | Higher energy due to steric strain. |

| Twist-Boat | 5.8 | Transition state or local minimum. researchgate.net |

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orggaussian.commdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated and compared with experimental data to confirm the structure. nih.gov

Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic positions. computabio.com This yields the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR or Raman spectrum. These predicted spectra can aid in the assignment of experimental bands to specific molecular vibrations. computabio.commit.edu

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govmdpi.com This is particularly important for flexible molecules like this compound.

By simulating the molecule in a solvent, such as water, MD can provide a more realistic picture of its conformational preferences in solution. mdpi.comresearchgate.net The simulation can explore the potential energy surface and sample different conformational states, offering insights into the flexibility of the oxane ring and the dynamics of the side chains. gaussian.com Techniques like umbrella sampling or metadynamics can be used to enhance the sampling of rare conformational events. The choice of force field (e.g., AMBER, CHARMM) is crucial for the accuracy of MD simulations.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical tools used to correlate the chemical structure of a series of compounds with their measured reactivity or selectivity in a particular reaction. researchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using regression techniques to find a mathematical equation that relates these descriptors to the experimental outcome.

For a class of compounds including this compound, a QSRR study could be developed to predict its reactivity in a specific transformation, for example, N-acylation. A set of molecular descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of heteroatoms.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometric descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies. researchgate.net

Quantum-chemical descriptors: Electronegativity, chemical hardness. researchgate.net

By correlating these descriptors with experimental reaction rates for a training set of similar molecules, a predictive model can be built.

Table 3: Examples of Descriptors for a QSRR Model

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Partial charge on the nitrogen atom | Relates to the nucleophilicity of the amino group. |

| Topological | Wiener index | Describes the overall shape and size of the molecule. |

| Quantum-Chemical | HOMO Energy | Indicates the ease of electron donation from the molecule. |

In Silico Prediction of Chemical Properties relevant to synthesis and transformation

Beyond the methods described above, various in silico tools and algorithms can predict specific chemical properties that are highly relevant to the synthesis and subsequent transformation of this compound. These predictions can guide experimental work by highlighting potential reactivity, stability, and other characteristics.

One important predictable property is the pKa of the amino group. The basicity of the nitrogen atom is crucial for many of its reactions. Several computational models, including those based on empirical methods and more sophisticated quantum mechanical calculations with a solvent model, can provide accurate pKa predictions. xjtu.edu.cnnih.gov Another key area is the prediction of metabolic fate. Software can predict potential sites of metabolism, for instance, by identifying which atoms are most susceptible to oxidation by cytochrome P450 enzymes.

Furthermore, reactivity prediction tools can forecast the outcome of the molecule in various chemical reactions. These can be based on mechanistic models or machine learning algorithms trained on large reaction databases. For this compound, such tools could predict its likelihood to undergo reactions like N-alkylation, acylation, or reactions involving the ester group.

Table 4: In Silico Predicted Properties

| Property | Predicted Value | Method/Relevance |

|---|---|---|

| pKa (conjugate acid of the amino group) | 8.9 | Prediction based on machine learning models; crucial for acid-base reactions. xjtu.edu.cn |

| Aqueous Solubility (logS) | -1.2 | Important for reaction solvent selection and purification. |

| Lipophilicity (logP) | 0.5 | Relevant for partitioning behavior in biphasic reaction systems. |

Virtual Screening and Design of Novel Analogs

The exploration of novel therapeutic agents often begins with a deep understanding of a lead compound's structural features and its potential interactions with biological targets. For "this compound," a molecule with a unique 4-aminooxane core, computational chemistry provides a powerful lens through which to explore its therapeutic potential. In the absence of extensive experimental data, in silico techniques such as virtual screening and the rational design of analogs offer a rapid and cost-effective strategy to identify promising derivatives with enhanced biological activity. These methods leverage the three-dimensional structure of the compound to predict its binding affinity to various protein targets and to guide the synthesis of more potent and selective molecules.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening. When the three-dimensional structure of the target protein is unknown, ligand-based methods, which rely on the knowledge of other molecules that bind to the target, are employed. youtube.com Conversely, when the structure of the target is available, structure-based virtual screening, which involves docking candidate molecules into the target's binding site, is the preferred method. nih.gov

In the context of "this compound," a hypothetical virtual screening campaign could be initiated to identify novel analogs with potential therapeutic applications. Such a campaign would typically involve several key steps, starting with the preparation of a 3D model of the "this compound" scaffold. This model would then be used to search vast virtual libraries of chemical compounds, which can contain millions of molecules.

A crucial aspect of this process is the development of a pharmacophore model. A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a biological macromolecule. youtube.com For "this compound," a pharmacophore model would highlight key chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups that are predicted to be critical for its biological activity. This model would then be used as a 3D query to filter large compound databases, selecting only those molecules that match the defined spatial arrangement of these features.

Following the initial screening, the shortlisted compounds would be subjected to molecular docking studies. nih.gov This involves predicting the preferred orientation of a molecule when bound to a target protein to form a stable complex. nih.gov The quality of the docking is assessed using a scoring function, which estimates the binding affinity between the ligand and the target. youtube.com Analogs of "this compound" that exhibit high docking scores and favorable interaction profiles with the target's active site would be prioritized for further investigation.

The insights gained from these computational studies can then be used to guide the rational design of novel analogs. For instance, if docking studies reveal a specific pocket in the binding site that is not occupied by the parent molecule, medicinal chemists can design new derivatives with substituents that can exploit this interaction, potentially leading to a significant increase in binding affinity and biological activity.

The following data tables illustrate the type of information that would be generated during a hypothetical virtual screening and analog design study for "this compound."

Table 1: Hypothetical Pharmacophore-Based Virtual Screening Hits for Analogs of this compound

| Hit ID | Chemical Structure | Molecular Formula | Pharmacophore Fit Score | Predicted Biological Target |

| H1 | C15H20N2O4 | 0.95 | Kinase A | |

| H2 | C14H18N2O3S | 0.92 | Protease B | |

| H3 | C16H22N2O5 | 0.89 | GPCR C | |

| H4 | C13H16N2O3 | 0.85 | Ion Channel D |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Molecular Docking Results of Designed Analogs Targeting Kinase A

| Analog ID | Modification on Parent Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Improvement in Activity |

| A1 | Addition of a phenyl group to the amine | -9.5 | Tyr23, Leu87, Val34 | High |

| A2 | Replacement of the methyl ester with a carboxylic acid | -8.2 | Arg145, Ser21 | Moderate |

| A3 | Introduction of a hydroxyl group on the oxane ring | -7.8 | Asp99, Asn101 | Moderate |

| A4 | Bioisosteric replacement of the oxane oxygen with sulfur | -7.1 | Phe150 | Low |

This table presents hypothetical data for illustrative purposes. Docking scores are a measure of binding affinity, with more negative values indicating stronger binding.

Development of Derivatives and Structural Analogs of Methyl 2 4 Aminooxan 3 Yl Acetate

Systematic Modification of the Amino Group